2-Bromocyclobutanone
Overview
Description
2-Bromocyclobutanone: is an organic compound with the molecular formula C4H5BrO . It is characterized by a cyclobutane ring with a bromine atom and a carbonyl group attached. This compound is a colorless to pale yellow liquid with a boiling point of approximately 92.4°C . It is known for its reactivity and usefulness in various chemical reactions, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
2-Bromocyclobutanone can be synthesized through the bromination of cyclobutanone. One common method involves the reaction of cyclobutanone with bromine in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at ambient temperature. The process involves the addition of bromine dropwise to control the release of carbon dioxide gas, followed by purification steps to isolate the desired product .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the toxic and corrosive nature of bromine.
Chemical Reactions Analysis
Types of Reactions:
2-Bromocyclobutanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Cycloaddition Reactions: It can participate in Diels-Alder reactions as a dienophile, forming complex cyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Cycloaddition Reactions: These reactions often require specific catalysts and controlled temperatures to proceed efficiently.
Major Products:
Substitution Reactions: Products include various substituted cyclobutanones.
Reduction Reactions: Products include cyclobutanol and other reduced derivatives.
Cycloaddition Reactions:
Scientific Research Applications
2-Bromocyclobutanone has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is utilized in the preparation of polymers and other materials with unique properties.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Bromocyclobutanone involves its reactivity as a brominated ketone. The bromine atom and the carbonyl group make it a versatile intermediate in organic synthesis. It can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Cyclobutanone: Similar in structure but lacks the bromine atom.
2-Chlorocyclobutanone: Similar but with a chlorine atom instead of bromine.
2-Iodocyclobutanone: Similar but with an iodine atom instead of bromine.
Uniqueness:
2-Bromocyclobutanone is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a valuable intermediate in various chemical reactions. Its ability to participate in diverse reactions, such as substitution and cycloaddition, sets it apart from other similar compounds.
Properties
IUPAC Name |
2-bromocyclobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO/c5-3-1-2-4(3)6/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZZIZVMMMRELO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503225 | |
Record name | 2-Bromocyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-01-4 | |
Record name | 2-Bromocyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromocyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main synthetic utility of 2-bromocyclobutanone?
A1: this compound serves as a valuable starting material in organic synthesis. It can be used to create various cyclobutane derivatives, including nucleosides [, ] and natural products containing gem-dimethylcyclobutane units []. Its reactivity stems from the presence of both the reactive carbonyl group and the bromine atom, enabling diverse transformations.
Q2: Can you provide examples of reactions where this compound is a key reagent?
A2: Certainly. This compound reacts with:
- Purine bases: It reacts with 6-chloropurine to yield 2-(6-chloropurinyl)-3-benzoyloxymethylcyclobutanone, a precursor to adenine nucleoside analogues [].
- Pyrimidine bases: It reacts with uracil and thymine to generate corresponding nucleoside analogues, further highlighting its use in synthesizing modified nucleosides [].
Q3: What are the structural features of this compound?
A3: this compound is a four-membered cyclic ketone with a bromine atom attached to the carbon adjacent to the carbonyl group.
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, both infrared and Raman spectroscopic data for this compound and its deuterated analogue (2-bromo-2,4,4-trideuterocyclobutanone) have been reported. This data provides insights into the vibrational modes and structural features of the molecule [, ].
Q5: Can this compound be used to generate other reactive intermediates?
A5: Yes, this compound can be pyrolyzed to generate bromoketene [], a highly reactive intermediate useful in various synthetic transformations.
Q6: Are there any studies on the thermal rearrangement of this compound derivatives?
A6: Yes, research has explored the mechanism of the thermal rearrangement of this compound ketals, providing insights into the reactivity and behavior of these compounds under thermal conditions [].
Q7: Has this compound been used in the synthesis of heterocyclic compounds?
A7: Yes, it has been used in the synthesis of 2-cyclopropylbenzimidazole from o-phenylenediamine []. This highlights its utility in constructing a variety of ring systems beyond simple cyclobutane derivatives.
Q8: What about the use of this compound in synthesizing strained ring systems?
A8: Research demonstrates the use of this compound in synthesizing 1,2,4,5-tetrahydrodicyclobuta[b,d]thiophene, a highly strained thiophene derivative []. This showcases its potential in accessing complex and strained molecules.
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